2-Chloro-1-phenyl-2-(phenylselanyl)ethan-1-one
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Overview
Description
2-Chloro-1-phenyl-2-(phenylselanyl)ethan-1-one is an organic compound that contains both chlorine and selenium atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-phenyl-2-(phenylselanyl)ethan-1-one typically involves the reaction of phenylselenyl chloride with a suitable precursor. One common method is the reaction of phenylselenyl chloride with 2-chloro-1-phenylethanone under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-phenyl-2-(phenylselanyl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding selenide.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the selenium atom can yield selenoxides, while substitution of the chlorine atom can produce a variety of substituted ethanone derivatives .
Scientific Research Applications
2-Chloro-1-phenyl-2-(phenylselanyl)ethan-1-one has several applications in scientific research:
Biology: The compound’s selenium content makes it of interest in studies related to selenium’s biological roles and potential therapeutic effects.
Mechanism of Action
The mechanism by which 2-Chloro-1-phenyl-2-(phenylselanyl)ethan-1-one exerts its effects involves the interaction of the selenium atom with biological targets. Selenium is known to participate in redox reactions and can modulate the activity of enzymes such as glutathione peroxidase. The compound may also interact with cellular thiols, leading to the formation of seleno-sulfide bonds and affecting cellular redox balance .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-phenylethanone: Lacks the selenium atom and has different reactivity and applications.
2-Phenyl-2-(phenylselanyl)ethanol: Contains a hydroxyl group instead of a carbonyl group, leading to different chemical properties.
Phenylselenyl chloride: A precursor used in the synthesis of 2-Chloro-1-phenyl-2-(phenylselanyl)ethan-1-one.
Uniqueness
The presence of both chlorine and selenium atoms in this compound makes it unique compared to other similar compounds.
Properties
CAS No. |
125731-66-0 |
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Molecular Formula |
C14H11ClOSe |
Molecular Weight |
309.66 g/mol |
IUPAC Name |
2-chloro-1-phenyl-2-phenylselanylethanone |
InChI |
InChI=1S/C14H11ClOSe/c15-14(17-12-9-5-2-6-10-12)13(16)11-7-3-1-4-8-11/h1-10,14H |
InChI Key |
PNKXYIAQAAHXIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(Cl)[Se]C2=CC=CC=C2 |
Origin of Product |
United States |
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